4-(4-Ethylpiperazin-1-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(4-Ethylpiperazin-1-yl)aniline often involves the reduction of nitro-aniline derivatives using catalysts like Pd/C and hydrazine hydrate under specific conditions, such as microwave irradiation. This process has been demonstrated in the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, which shares a similar synthetic pathway and structural motif (Menteşe et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds containing the ethylpiperazine moiety is characterized by their heterocyclic and aromatic components. These structures often exhibit planar backbones and specific conformations influenced by their substituents, as observed in various crystallographic studies. The structural details provide insights into the interaction potentials and steric demands of these molecules, contributing to their reactivity and biological activity (Su et al., 2013).
Chemical Reactions and Properties
Compounds bearing the ethylpiperazin-1-yl group participate in various chemical reactions, including N-(cyclo)alkylation, where they react with diols in the presence of catalysts like ruthenium complexes to form N-alkylated anilines. These reactions underscore the versatility and reactivity of the ethylpiperazine moiety in forming complex molecules with potential pharmacological activities (Abbenhuis et al., 1998).
Scientific Research Applications
Cancer Treatment : Derivatives of 4-(4-methylpiperazin-1-yl)aniline have shown potential in stabilizing c-MYC G-quadruplexes, which could lead to effective cancer treatment tools (Pomeislová et al., 2020).
Energy Conversion : Polymers based on derivatives of aniline, such as (4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline), can significantly improve energy conversion efficiency in dye-sensitized solar cells, offering an alternative to platinum counter electrodes (Shahhosseini et al., 2016).
Analgesic and Anesthetic Agents : Compounds like 4-phenyl-4-anilidopiperidines, related to the queried compound, have demonstrated high analgesic potency and safety in anesthesia compared to other drugs such as fentanyl and alfentanil (Kudzma et al., 1989).
Antimicrobial Activity : A study on the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including derivatives of the queried compound, highlights their potential in biological imaging and antimicrobial activity (Banoji et al., 2022).
Organic Synthesis : Research shows that 2-(4-phenylpiperazin-1-yl)ethyl-containing molecules can be efficiently synthesized using arynes, tertiary amines, and nucleophiles, indicating the versatility of such compounds in organic synthesis (Min et al., 2018).
Antibacterial Agents : The study of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, a relative of the queried compound, reveals its broad-spectrum antibacterial activities (Stefancich et al., 1985).
Electroluminescent Properties : Derivatives like indazole, pyrazole, and triazole/triphenylamine-based compounds, related to 4-(4-Ethylpiperazin-1-yl)aniline, have shown promise in the development of high-efficiency LEDs due to their thermal and morphological stabilities and high photoluminescence quantum yields (Jin et al., 2020).
Src Kinase Inhibitors : Optimization of 4-phenylamino-3-quinolinecarbonitriles, similar to the queried compound, has led to potent inhibitors of Src kinase activity with potential applications in inhibiting tumor growth (Boschelli et al., 2001).
properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPUOYACJXZYTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359078 | |
Record name | 4-(4-ethylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-yl)aniline | |
CAS RN |
115619-01-7 | |
Record name | 4-(4-Ethyl-1-piperazinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115619-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-ethylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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